Antiparasitic agent-6
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Overview
Description
Antiparasitic agent-6 is a synthetic compound known for its selective antiparasitic activity against Leishmania infantum, a parasite responsible for visceral leishmaniasis. This compound has shown promising results in scientific research, particularly in its ability to inhibit the growth of parasites with minimal cytotoxicity to host cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of antiparasitic agent-6 involves the formation of oxadiazole and hydroxy-oxindole hybrids. The synthetic route typically includes the following steps:
Formation of Oxadiazole Ring: This step involves the cyclization of hydrazides with carboxylic acids under acidic conditions to form the oxadiazole ring.
Hydroxy-oxindole Formation: The oxadiazole intermediate is then reacted with isatin derivatives under basic conditions to form the hydroxy-oxindole structure.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: Large-scale batch reactors are used to carry out the cyclization and condensation reactions.
Purification: The crude product is purified using techniques such as recrystallization and chromatography to obtain the final compound with high purity.
Chemical Reactions Analysis
Types of Reactions: Antiparasitic agent-6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions using reducing agents like sodium borohydride can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the oxadiazole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation Products: Oxides of this compound.
Reduction Products: Reduced forms of the compound.
Substitution Products: Substituted derivatives with various functional groups.
Scientific Research Applications
Antiparasitic agent-6 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the synthesis and reactivity of oxadiazole and hydroxy-oxindole hybrids.
Biology: Investigated for its antiparasitic activity against Leishmania infantum and other parasites.
Medicine: Potential therapeutic agent for treating parasitic infections with minimal side effects.
Industry: Used in the development of new antiparasitic drugs and formulations.
Mechanism of Action
The mechanism of action of antiparasitic agent-6 involves:
Inhibition of Enzymes: The compound inhibits key enzymes in the parasite’s metabolic pathways, leading to the disruption of essential biological processes.
Molecular Targets: Targets include enzymes involved in nucleic acid synthesis and energy production.
Pathways Involved: The compound interferes with the electron transport chain and other metabolic pathways, leading to the death of the parasite.
Comparison with Similar Compounds
Imidazole Derivatives: Compounds such as bis-imidazoles and phenyl-substituted imidazoles have shown similar antiparasitic activity.
Nature-derived Peptides: Peptides derived from frog skin secretions have also demonstrated antiparasitic properties.
Uniqueness: Antiparasitic agent-6 is unique due to its selective activity against Leishmania infantum and its minimal cytotoxicity to host cells. This selectivity makes it a promising candidate for further development as a therapeutic agent.
Properties
Molecular Formula |
C19H15N3O3 |
---|---|
Molecular Weight |
333.3 g/mol |
IUPAC Name |
4-[1-hydroxy-2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]prop-2-enyl]benzonitrile |
InChI |
InChI=1S/C19H15N3O3/c1-12(17(23)14-5-3-13(11-20)4-6-14)19-21-18(22-25-19)15-7-9-16(24-2)10-8-15/h3-10,17,23H,1H2,2H3 |
InChI Key |
DGIYZLSIKDNRBQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)C(=C)C(C3=CC=C(C=C3)C#N)O |
Origin of Product |
United States |
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